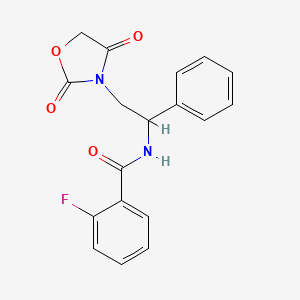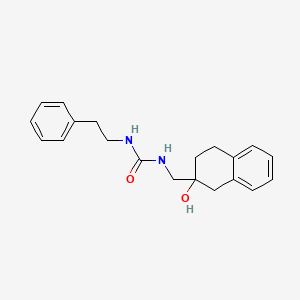
Methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
Research demonstrates the utility of related compounds in synthesizing complex molecular structures, which are crucial in developing pharmaceuticals and materials science. For instance, the three-component condensation of quinolin-5-amine with certain carboxylates and aldehydes yields new hexahydrobenzo[b][1,7]phenanthroline derivatives. This process highlights the regioselectivity and stereoselectivity involved in synthesizing such complex molecules (N. Kozlov & A. B. Tereshko, 2013).
Metal-Organic Frameworks (MOFs)
Another application is in the construction of copper metal–organic systems. Researchers designed and synthesized flexible dicarboxylate ligands, leading to the isolation of metal–organic complexes with distinct structures. These findings are significant for materials science, especially in creating frameworks with specific properties (Fangna Dai et al., 2009).
Reaction Mechanisms and Catalysis
The promotion of the synthesis of quinolines through a novel Brønsted acidic ionic liquid illustrates the advancements in catalysis, providing efficient routes for synthesizing polycyclic compounds. Such studies are pivotal for understanding reaction mechanisms and developing new synthetic methodologies (F. Shirini et al., 2014).
Photophysical and Electrochemical Properties
Research into the synthesis of dihydrobenzofuran derivatives from substituted p-benzoquinones sheds light on the photophysical and electrochemical properties of these compounds. Understanding these properties is crucial for applications in organic electronics and photovoltaics (Tadashi Kozuka, 1982).
Antibacterial Properties
The synthesis and antibacterial evaluation of new quinazolinone derivatives highlight the potential of such compounds in medicinal chemistry. Investigating the antibacterial properties of these compounds is essential for developing new antibiotics and understanding the mechanism of action (Mohammed H. Geesi, 2020).
Propiedades
IUPAC Name |
methyl 3-butan-2-yl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-4-8(2)16-12(17)10-6-5-9(13(18)19-3)7-11(10)15-14(16)20/h5-8H,4H2,1-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRBEOJBPSZPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-butylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3017899.png)
![N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3017900.png)
![t-Butyl {2-[4-(chloromethyl)oxazol-5-yl]ethyl}-carbamate](/img/structure/B3017901.png)
![Methyl 2-[(5-cyclopropyl-2-methylpyrazol-3-yl)amino]acetate](/img/structure/B3017902.png)
amine hydrochloride](/img/structure/B3017905.png)
![2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid](/img/structure/B3017906.png)



![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017914.png)
